molecular formula C13H10BrF B2406571 4'-(Bromomethyl)-2-fluoro-1,1'-biphenyl CAS No. 193013-76-2

4'-(Bromomethyl)-2-fluoro-1,1'-biphenyl

Cat. No. B2406571
Key on ui cas rn: 193013-76-2
M. Wt: 265.125
InChI Key: SAUALJYDYRRWPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06352985B1

Procedure details

A mixture of 8.70 g of 2-fluoro-4′-methylbiphenyl, 8.32 g of N-bromosuccinimide, 0.10 g of 2,2′-azobisisobutylonitrile and 150 ml of carbon tetrachloride was heat-refluxed for 5 hours. The reaction solution was washed with water, and the organic layer was concentrated. The resulting residue was purified through silica-gel column chromatography (eluent: a mixture of hexane and ethyl acetate at a ratio of 9:1) to obtain crude 2-fluoro-4′-bromomethylbiphenyl. Further, this compound was crystallized from hexane to give 4.93 g of 2-fluoro-4′-bromomethylbiphenyl.
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
8.32 g
Type
reactant
Reaction Step One
[Compound]
Name
2,2′-azobisisobutylonitrile
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][CH:9]=1.[Br:15]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[CH:9]=[CH:10][C:11]([CH2:14][Br:15])=[CH:12][CH:13]=1

Inputs

Step One
Name
Quantity
8.7 g
Type
reactant
Smiles
FC1=C(C=CC=C1)C1=CC=C(C=C1)C
Name
Quantity
8.32 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
2,2′-azobisisobutylonitrile
Quantity
0.1 g
Type
reactant
Smiles
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heat-refluxed for 5 hours
Duration
5 h
WASH
Type
WASH
Details
The reaction solution was washed with water
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified through silica-gel column chromatography (eluent
ADDITION
Type
ADDITION
Details
a mixture of hexane and ethyl acetate at a ratio of 9:1)
CUSTOM
Type
CUSTOM
Details
to obtain crude 2-fluoro-4′-bromomethylbiphenyl
CUSTOM
Type
CUSTOM
Details
Further, this compound was crystallized from hexane

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC=C1)C1=CC=C(C=C1)CBr
Measurements
Type Value Analysis
AMOUNT: MASS 4.93 g
YIELD: CALCULATEDPERCENTYIELD 39.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.